molecular formula C23H27N3O3S B368439 2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one CAS No. 920117-62-0

2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one

Cat. No.: B368439
CAS No.: 920117-62-0
M. Wt: 425.5g/mol
InChI Key: UBHNJNZQDGZARI-UHFFFAOYSA-N
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Description

The compound “2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This core is substituted with various functional groups, including an ethylphenoxy group, an ethylthio group, and a morpholinylethanone group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzimidazole core provides a rigid, planar structure, while the ethylphenoxy, ethylthio, and morpholinylethanone groups add flexibility and complexity to the overall structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The benzimidazole core is aromatic and thus relatively stable, but the ethylphenoxy and ethylthio groups could potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole core and the various functional groups would likely result in a compound with significant polarity .

Future Directions

The future research directions for this compound could include further exploration of its potential therapeutic applications, given the known bioactivities of benzimidazole derivatives . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile .

Properties

IUPAC Name

2-[2-[2-(4-ethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-2-18-7-9-19(10-8-18)29-15-16-30-23-24-20-5-3-4-6-21(20)26(23)17-22(27)25-11-13-28-14-12-25/h3-10H,2,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHNJNZQDGZARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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